molecular formula C19H22N2O7S B11130286 N-Benzo[1,3]dioxol-5-ylmethyl-2-(3,4-dimethoxy-benzenesulfonylamino)-propionamide

N-Benzo[1,3]dioxol-5-ylmethyl-2-(3,4-dimethoxy-benzenesulfonylamino)-propionamide

Cat. No.: B11130286
M. Wt: 422.5 g/mol
InChI Key: XXVCQVBGSXDSRN-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound contains a benzodioxole moiety, which is known for its presence in many biologically active molecules, and a sulfonamide group, which is a common pharmacophore in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . Subsequent reactions with aryloxymethyloxiranes and chloroacetyl chloride, followed by treatment with secondary amines and hetarenethiols, lead to the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety could yield corresponding quinones, while reduction of the sulfonamide group would produce amines.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE is unique due to its combination of the benzodioxole and sulfonamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C19H22N2O7S

Molecular Weight

422.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C19H22N2O7S/c1-12(19(22)20-10-13-4-6-16-18(8-13)28-11-27-16)21-29(23,24)14-5-7-15(25-2)17(9-14)26-3/h4-9,12,21H,10-11H2,1-3H3,(H,20,22)

InChI Key

XXVCQVBGSXDSRN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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